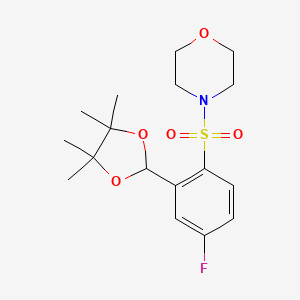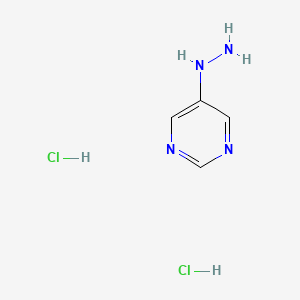
5-Hydrazinylpyrimidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydrazinylpyrimidine dihydrochloride is a chemical compound with the molecular formula C4H8Cl2N4 and a molecular weight of 183.04 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinylpyrimidine dihydrochloride typically involves the reaction of pyrimidine derivatives with hydrazine hydrate. One common method includes the bromination of barbituric acid in the presence of acetic acid, followed by reaction with hydrazine hydrate to obtain 5-hydrazinylpyrimidine-2,4,6(1H,3H,5H)-trione . This intermediate can then be converted to this compound through further reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydrazinylpyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrazine hydrate, bromine, and acetic acid . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from reactions involving this compound include various pyrimidine derivatives, which can be further utilized in the synthesis of more complex compounds .
Applications De Recherche Scientifique
5-Hydrazinylpyrimidine dihydrochloride has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 5-Hydrazinylpyrimidine dihydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Hydrazinylpyrimidine dihydrochloride include:
2-Hydrazinylpyrimidine: Another pyrimidine derivative with similar chemical properties.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit various biological activities.
Uniqueness
This compound is unique due to its specific hydrazine substitution on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
1803587-72-5 |
|---|---|
Formule moléculaire |
C4H7ClN4 |
Poids moléculaire |
146.58 g/mol |
Nom IUPAC |
pyrimidin-5-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C4H6N4.ClH/c5-8-4-1-6-3-7-2-4;/h1-3,8H,5H2;1H |
Clé InChI |
FIEABXNKRWQPBW-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=N1)NN.Cl.Cl |
SMILES canonique |
C1=C(C=NC=N1)NN.Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


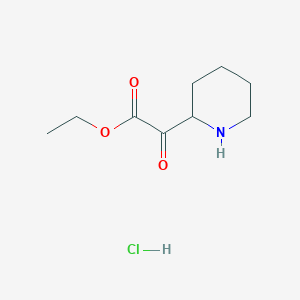

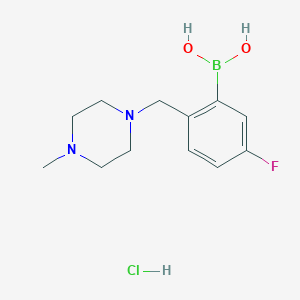
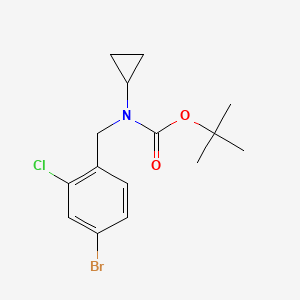


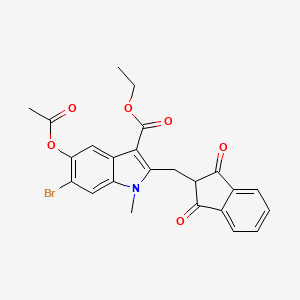
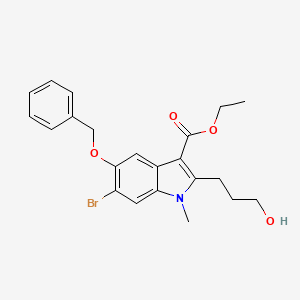
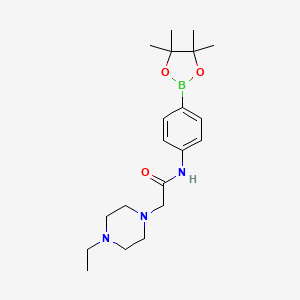
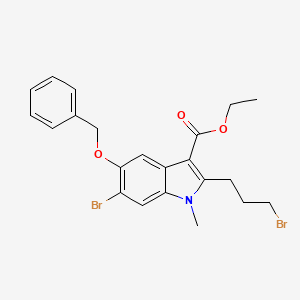

![Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408228.png)
